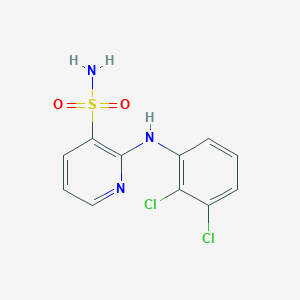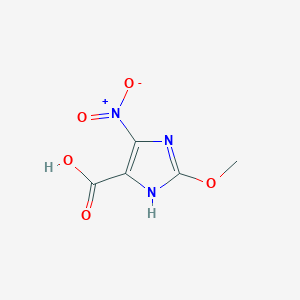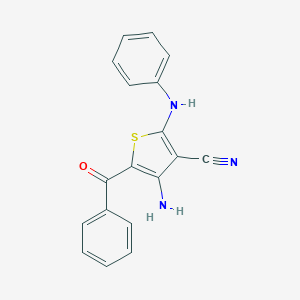
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrate, which in turn affects the downstream signaling pathway.
Biochemical And Physiological Effects
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, allowing for the study of specific signaling pathways. However, one limitation is that 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in scientific research. One area of interest is the development of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide and related compounds, which could lead to the development of more potent and selective protein kinase inhibitors. Additionally, 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide could be used in the development of diagnostic tools for the detection of certain protein kinases in disease states.
Synthesis Methods
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloroaniline with pyridine-3-sulfonic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,3-dichloroaniline with pyridine-3-sulfonamide, followed by purification through recrystallization or column chromatography.
Scientific Research Applications
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been used in scientific research for its ability to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in various biological pathways.
properties
CAS RN |
55841-89-9 |
|---|---|
Product Name |
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide |
Molecular Formula |
C11H9Cl2N3O2S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(10(7)13)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
InChI Key |
HECOKSRQEZLTGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Other CAS RN |
55841-89-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
